N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride
N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride
PD-153035 hydrochloride is a hydrochloride obtained by combining PD-153035 with one equivalent of hydrochloric acid. It has a role as an epidermal growth factor receptor antagonist and an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor. It contains a PD-153035(1+).
AG 1517 is a quinazoline derivative that selectively inhibits EGFR kinase activity and suppresses the growth of psoriatic keratinocytes.
AG 1517 is a quinazoline derivative that selectively inhibits EGFR kinase activity and suppresses the growth of psoriatic keratinocytes.
Brand Name:
Vulcanchem
CAS No.:
183322-45-4
VCID:
VC0538799
InChI:
InChI=1S/C16H14BrN3O2.ClH/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11;/h3-9H,1-2H3,(H,18,19,20);1H
SMILES:
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC.Cl
Molecular Formula:
C16H15BrClN3O2
Molecular Weight:
396.7 g/mol
N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride
CAS No.: 183322-45-4
Cat. No.: VC0538799
Molecular Formula: C16H15BrClN3O2
Molecular Weight: 396.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | PD-153035 hydrochloride is a hydrochloride obtained by combining PD-153035 with one equivalent of hydrochloric acid. It has a role as an epidermal growth factor receptor antagonist and an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor. It contains a PD-153035(1+). AG 1517 is a quinazoline derivative that selectively inhibits EGFR kinase activity and suppresses the growth of psoriatic keratinocytes. |
|---|---|
| CAS No. | 183322-45-4 |
| Molecular Formula | C16H15BrClN3O2 |
| Molecular Weight | 396.7 g/mol |
| IUPAC Name | N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C16H14BrN3O2.ClH/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11;/h3-9H,1-2H3,(H,18,19,20);1H |
| Standard InChI Key | ZJOKWAWPAPMNIM-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC.Cl |
| Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC.Cl |
| Appearance | Solid powder |
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